Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Formula
The IUPAC name for the compound is imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, reflecting its core structure and substitution pattern. The parent heterocycle, imidazo[1,2-a]pyrimidine, consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring. The methanamine group (-CH2NH2) is attached to position 2 of the fused system, with two hydrochloride counterions neutralizing the protonated amine.
The structural formula (Figure 1) is derived from its SMILES representation, NCC1=CN2C=CC=NC2=N1.[H]Cl.[H]Cl, which highlights:
- The imidazo[1,2-a]pyrimidine core (positions 1–9).
- A methylamine substituent at position 2.
- Two chloride ions associated with the protonated amine.
Key structural parameters :
- Aromaticity : The fused rings exhibit planar geometry due to π-conjugation across the imidazole and pyrimidine moieties.
- Substituent orientation : The methanamine group adopts a conformation perpendicular to the bicyclic plane, minimizing steric hindrance.
CAS Registry Number and Molecular Specifications
The compound is registered under CAS 1187928-99-9 for its dihydrochloride form. The free base (imidazo[1,2-a]pyrimidin-2-ylmethanamine) has CAS 843609-02-9.
Molecular specifications :
| Property | Value |
|---|---|
| Molecular formula | C7H10Cl2N4 |
| Molecular weight | 221.09 g/mol |
| Purity (commercial) | ≥95% (HPLC) |
| Storage conditions | 2–8°C, inert atmosphere |
The dihydrochloride form increases aqueous solubility compared to the free base (148.17 g/mol, C7H8N4).
Tautomeric Forms and Protonation States
Imidazo[1,2-a]pyrimidine derivatives exhibit tautomerism influenced by substituents and pH. For the free base:
- Tautomer A : Protonation at N1 of the imidazole ring (Figure 2a).
- Tautomer B : Protonation at N3 of the pyrimidine ring (Figure 2b).
In acidic conditions (e.g., dihydrochloride salt), the primary amine (-NH2) and imidazole nitrogen are protonated, stabilizing the diprotonated form (Figure 2c). Nuclear magnetic resonance (NMR) studies of analogous compounds reveal tautomeric equilibria dependent on solvent polarity, with polar solvents favoring tautomer A.
Comparison with Related Imidazopyrimidine Derivatives
Structural and functional contrasts :
Impact of substitutions :
- Methanamine group : Introduces basicity (pKa ~9.4) and hydrogen-bonding capacity, critical for biological interactions.
- Halogenation : Bromo/chloro derivatives show increased metabolic stability but reduced solubility.
The dihydrochloride salt’s enhanced solubility (vs. free base) makes it preferable for pharmaceutical formulations.
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-4-6-5-11-3-1-2-9-7(11)10-6;;/h1-3,5H,4,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDVONLYTFXFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to Imidazo[1,2-a]pyrimidine Derivatives
The synthesis of imidazo[1,2-a]pyrimidine frameworks typically involves cyclocondensation reactions between 2-aminopyrimidine derivatives and appropriate carbonyl compounds or their equivalents. The methodologies can be broadly categorized as follows:
Cyclocondensation of 2-Aminopyrimidines with α-Haloketones or α,β-Unsaturated Carbonyl Compounds: This classical route forms the imidazo ring by nucleophilic attack of the amino group on the haloketone or unsaturated carbonyl, followed by ring closure.
Metal-Catalyzed Coupling Reactions: Transition metal catalysts such as copper salts facilitate oxidative couplings and C–H functionalizations to build the fused heterocyclic system.
Multicomponent Reactions (MCRs): These one-pot reactions combine three or more reactants, including 2-aminopyrimidines, aldehydes or ketones, and other nucleophiles, to efficiently assemble the imidazo[1,2-a]pyrimidine core with diverse substitutions.
Iodine-Catalyzed Reactions in Aqueous Media: Molecular iodine has emerged as an environmentally benign catalyst enabling efficient synthesis under mild conditions, often in water or micellar media, enhancing green chemistry credentials.
Specific Preparation of Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
While direct literature specifically on the preparation of this compound is limited, related synthetic protocols for imidazo[1,2-a]pyrimidine derivatives and their formulations provide insight into its preparation.
Molecular Iodine-Catalyzed Ultrasonic-Assisted Synthesis
A notable method for synthesizing imidazo[1,2-a]pyrimidine derivatives involves the use of molecular iodine as a catalyst under ultrasonic irradiation in aqueous media. This approach offers several advantages:
- Mild reaction conditions (room temperature, aqueous solvent)
- Short reaction times (typically 30 minutes)
- High yields (up to 96%)
- Environmentally benign catalyst and solvent system
- Mix 2-aminopyrimidine derivative with molecular iodine (20 mol%) in distilled water.
- Apply ultrasonic irradiation at room temperature for 30 minutes.
- Add the carbonyl compound (e.g., acetophenone derivative) and continue ultrasonic irradiation.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench with sodium thiosulfate solution to remove excess iodine.
- Extract the product with ethyl acetate, dry, concentrate, and purify by recrystallization.
This method has been demonstrated to produce a variety of imidazo[1,2-a]pyrimidine derivatives efficiently, which can be further converted to methanamine dihydrochloride salts by appropriate acid treatment.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Conditions | Solvent | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation with α-Haloketones | Usually requires dry conditions, Lewis acids | Organic solvents (e.g., DMF, dioxane) | Moderate to high | Well-established, straightforward | Harsh conditions, toxic solvents |
| Metal-Catalyzed Couplings | Cu(I), Cu(II), FeCl3, etc. | Organic solvents | Moderate | Versatile, enables diverse substitutions | Expensive catalysts, harsh conditions |
| Multicomponent Reactions (MCR) | Various catalysts or catalyst-free | Organic or aqueous | High | Atom-economic, efficient | Sometimes complex purification |
| Iodine-Catalyzed Ultrasonic-Assisted | Molecular iodine (20 mol%), ultrasound | Water | Up to 96 | Green, mild, fast, high yield | Requires ultrasonic equipment |
Research Findings and Practical Considerations
- The iodine-catalyzed method in aqueous media is particularly promising for scale-up due to its simplicity, environmental compatibility, and high efficiency.
- Ultrasonic assistance enhances reaction rates without significant temperature rise, preserving sensitive functional groups.
- The use of molecular iodine avoids heavy metals, reducing toxicity and disposal issues.
- Preparation of the dihydrochloride salt typically involves acidification of the free base with hydrochloric acid, yielding a stable, crystalline salt suitable for biological applications.
- Stock solution preparation protocols emphasize the importance of solubility and clarity in solvents like DMSO, PEG300, and corn oil for in vivo studies.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2-Aminopyrimidine derivatives, α-haloketones or acetophenones |
| Catalyst | Molecular iodine (20 mol%), Cu salts, or Lewis acids |
| Solvent | Water (for iodine method), organic solvents (DMF, dioxane) |
| Reaction Conditions | Room temperature, ultrasonic irradiation (iodine method); elevated temperatures for others |
| Reaction Time | 30 min (iodine-ultrasound), several hours (others) |
| Product Isolation | Extraction with ethyl acetate, recrystallization |
| Salt Formation | Acidification with HCl to form dihydrochloride salt |
| Yield | Up to 96% (iodine method), variable for others |
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazo[1,2-a]pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyrimidine ring, leading to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include a wide range of imidazo[1,2-a]pyrimidine derivatives with different functional groups, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride has numerous scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: This compound is used in the study of biological pathways and molecular interactions.
Industry: It is employed as a corrosion inhibitor to protect metals from environmental degradation.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Structural Insights :
- Pyrimidine vs. Pyridine Rings : The target compound’s pyrimidine ring (two nitrogen atoms) confers distinct electronic properties compared to the pyridine-based analogue (CAS: 1049732-22-0), which has a single nitrogen atom. This difference influences hydrogen-bonding capacity and target binding .
- Substituent Effects : The methanamine group in the target compound enhances polarity, whereas the ethylamine group in CAS 1049732-22-0 increases lipophilicity. Piperazine or dimethylamine substituents in other analogues modulate solubility and metabolic stability .
Physicochemical and Pharmacokinetic Profiles
Table 2: Physicochemical and Pharmacokinetic Data
Key Findings :
- Solubility : The dihydrochloride form of the target compound improves aqueous solubility compared to neutral analogues like CAS 943757-74-2, which has low solubility due to its piperazine group .
- Permeability : The target compound’s low BBB permeability contrasts with the moderate permeability of CAS 943757-74-2, suggesting divergent applications (e.g., peripheral vs. CNS targets) .
- Metabolic Stability : Weak CYP inhibition by the target compound reduces drug-drug interaction risks, whereas CAS 943757-74-2’s strong CYP2C9 inhibition may limit its utility .
Key Insights :
- The target compound lacks PAINS/Brenk alerts, indicating lower risks of nonspecific binding or toxicity compared to CAS 56621-99-9, which has reactive group warnings .
- CAS 943757-74-2’s nitrosamine alert (Brenk) necessitates rigorous impurity control during synthesis .
Biological Activity
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is a compound that belongs to the imidazopyrimidine class, which has garnered significant interest due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by a fused heterocyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the ring system enhances its interaction with biological targets, making it a valuable scaffold in drug design.
Antimicrobial Activity
Research has demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibit potent antimicrobial properties. A study synthesized various derivatives and tested their antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some compounds showed minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis (Mtb), indicating their potential as anti-tuberculosis agents .
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| Compound 9 | ≤0.006 | Mtb (replicating) |
| Compound 18 | <0.03 | MDR-TB strains |
Anticancer Activity
Imidazo[1,2-a]pyrimidines have also been evaluated for their anticancer properties. Compounds derived from this scaffold have shown promising results in inhibiting various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 2.74 |
| Compound B | A549 | 1.96 |
Antiviral Activity
Recent studies indicate that imidazo[1,2-a]pyrimidines may possess antiviral properties as well. Specific derivatives have been shown to inhibit viral replication in vitro with effective concentrations ranging from 1.4 to 2.4 μM against Zika virus (ZIKV) and Dengue virus (DENV-2) .
The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of kinases involved in cancer progression and cell proliferation.
- Disruption of Cellular Pathways : Some compounds target ATP homeostasis, which is crucial for the survival of both bacterial and cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of imidazo[1,2-a]pyrimidine derivatives. Modifications at specific positions on the imidazopyrimidine ring can significantly enhance potency and selectivity for desired targets.
Key Findings:
- Substituents on the pyrimidine ring can alter binding affinity to target proteins.
- The introduction of halogens or functional groups can improve solubility and bioavailability.
Case Studies
Several case studies highlight the therapeutic potential of imidazo[1,2-a]pyrimidines:
- Anti-Tuberculosis Agents : A series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and evaluated for their efficacy against drug-resistant strains of Mtb. Compounds demonstrated superior potency compared to existing treatments .
- Cancer Therapeutics : In vitro studies revealed that certain derivatives effectively induced apoptosis in cancer cells through the inhibition of key signaling pathways .
Q & A
Basic: What are the optimal synthetic routes for producing high-purity Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the imidazo[1,2-a]pyrimidine core. Key steps include cyclization of precursor amines with α-haloketones or aldehydes, followed by functionalization of the methylamine group. For dihydrochloride salt formation, stoichiometric HCl addition under controlled pH (3–4) is critical .
- Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to remove byproducts .
- Monitor reaction progress using TLC or HPLC to ensure completion before proceeding .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on a combination of spectroscopic and analytical techniques:
- NMR (¹H, ¹³C, DEPT-135) to confirm the imidazo-pyrimidine scaffold and methylamine substitution .
- High-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., ESI+ mode, expected [M+H]⁺ = 213.0874) .
- X-ray crystallography (if crystalline) to resolve stereoelectronic effects and salt formation .
- Elemental analysis (C, H, N, Cl) to validate dihydrochloride stoichiometry .
Basic: What in vitro assays are recommended to assess its biological activity?
Methodological Answer:
Prioritize assays aligned with its hypothesized mechanisms:
- Kinase inhibition : Use fluorescence-based kinase assays (e.g., c-Kit, EGFR) with ATP-concentration titrations to determine IC₅₀ values .
- Antimicrobial activity : Perform MIC assays against Staphylococcus aureus (MRSA) or Mycobacterium tuberculosis in nutrient broth microdilution formats .
- Cytotoxicity : Screen in cancer cell lines (e.g., GIST882 for c-Kit mutations) using MTT or CellTiter-Glo assays, with 72-hour exposure periods .
Advanced: How can conflicting data on biological activity across studies be resolved?
Methodological Answer:
Discrepancies often arise from:
- Compound purity : Validate via HPLC (≥95% purity, C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Assay conditions : Standardize ATP concentrations in kinase assays (e.g., 10 µM ATP for c-Kit) and cell culture media (e.g., FBS batch effects) .
- Salt form vs. free base : Compare dihydrochloride solubility (e.g., in DMSO/PBS) with neutral analogs to rule out formulation artifacts .
- Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition, rifampicin for antimicrobial assays) .
Advanced: What strategies are employed in SAR studies for this compound?
Methodological Answer:
SAR focuses on modifying:
- Imidazo-pyrimidine core : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C-6 to enhance kinase binding .
- Methylamine side chain : Replace with bulkier amines (e.g., cyclopropylmethyl) to improve metabolic stability .
- Salt counterions : Compare dihydrochloride with citrate or mesylate salts for solubility and bioavailability .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with c-Kit’s ATP-binding pocket .
Advanced: How to design experiments evaluating its pharmacokinetic (PK) properties?
Methodological Answer:
Key PK parameters require:
- Solubility : Measure in biorelevant media (FaSSIF/FeSSIF) at pH 6.5 and 7.4 .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis (e.g., Rapid Equilibrium Dialysis devices) to determine unbound fraction .
- In vivo PK : Administer IV/PO in rodent models and collect plasma for non-compartmental analysis (NCA) using WinNonlin .
Advanced: What analytical methods detect degradation products during stability studies?
Methodological Answer:
For forced degradation (ICH Q1A guidelines):
- Hydrolysis : Expose to 0.1N HCl/NaOH at 40°C for 24 hours, then analyze via UPLC-PDA for hydrolyzed impurities (e.g., ring-opened derivatives) .
- Oxidation : Treat with 3% H₂O₂ and monitor for N-oxide formation using HRMS .
- Photodegradation : Use a xenon lamp (ICH Option 2) and track UV-induced dimerization via HPLC-DAD .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
